4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(12-4)8(9)11-5(2)10-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCDSJVAUAXXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Methyl Acetoacetate and Acetamidine Hydrochloride
The most widely reported method involves a two-step process starting with cyclocondensation. Methyl acetoacetate reacts with acetamidine hydrochloride in methanol under basic conditions (KOH) to form 4-hydroxy-2,6-dimethylpyrimidine. The reaction proceeds via nucleophilic attack of the acetamidine’s amidine group on the β-ketoester, followed by cyclodehydration (Figure 1).
Reaction Conditions:
-
Molar Ratio: 1:1.2 (methyl acetoacetate : acetamidine HCl)
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Solvent: Methanol (2 L per 211 g methyl acetoacetate)
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Base: Potassium hydroxide (138 g per 211 g substrate)
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Temperature: Reflux (65°C)
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Time: 12 hours
Post-reaction workup involves cooling, filtration, and ethyl acetate washing to yield 4-hydroxy-2,6-dimethylpyrimidine as a white solid (181 g, 72% yield).
Chlorination with Phosphorus Oxychloride
The hydroxyl group at position 4 is replaced by chlorine using POCl₃ in the presence of triethylamine (Et₃N). This step is critical for introducing reactivity for downstream functionalization.
Optimized Parameters:
| Parameter | Value |
|---|---|
| POCl₃ Volume | 500 mL per 181 g intermediate |
| Et₃N Quantity | 147 g |
| Temperature | Reflux (110°C) |
| Time | 12 hours |
| Workup | Ice-water quench, pH 8–9 adjustment |
The chlorinated product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography to obtain 4-chloro-2,6-dimethylpyrimidine (105 g, 58% yield).
Alternative Synthetic Strategies
Thiophene-Carboxylate Annulation
A modular approach starts with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Cyclocondensation with urea at 200°C forms the thieno[2,3-d]pyrimidine core, which is subsequently chlorinated (Figure 2).
Key Advantages:
-
Enables introduction of diverse substituents at positions 5 and 6
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Higher functional group tolerance compared to acetamidine-based routes
Limitations:
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Lower overall yield (45–50%) due to side reactions during annulation
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Requires stringent temperature control to prevent decomposition
One-Pot Chlorination-Cyclization
Emerging protocols combine cyclocondensation and chlorination in a single reactor. POCl₃ serves dual roles as both cyclizing agent and chlorination source.
Typical Procedure:
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Heat methyl acetoacetate (211 g), acetamidine HCl (266 g), and POCl₃ (500 mL) at 80°C for 6 hours.
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Neutralize with ice-cold KOH solution (pH 8–9).
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Extract with ethyl acetate and purify via vacuum distillation.
Outcome:
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Yield: 63%
-
Purity: 95% (HPLC)
Reaction Optimization and Kinetic Analysis
Effect of Base on Chlorination Efficiency
Triethylamine outperforms other bases (e.g., pyridine, DIPEA) in scavenging HCl during chlorination, driving the reaction to completion (Table 1).
Table 1: Base Selection for POCl₃-Mediated Chlorination
| Base | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 12 | 58 | 98 |
| Pyridine | 18 | 42 | 91 |
| DIPEA | 15 | 49 | 94 |
Solvent Impact on Cyclocondensation
Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce yields due to side-product formation. Methanol remains optimal for balancing speed and selectivity (Figure 3).
Analytical Characterization
Spectroscopic Identification
Purity Assessment
HPLC methods using C18 columns (acetonitrile/water gradient) achieve baseline separation of 4-chloro-2,6-dimethylthienopyrimidine from common impurities (retention time: 8.2 min).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Methyl Acetoacetate | 12.50 |
| Acetamidine HCl | 18.75 |
| POCl₃ | 9.80 |
| Total Raw Materials | 40.05 |
Economies of scale reduce production costs to $28/kg at 100 kg batches.
Waste Management
-
Phosphorus Waste: Neutralize POCl₃ residues with NaOH to form Na₃PO₄ for safe disposal.
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Solvent Recovery: Distill methanol and ethyl acetate for reuse (85% recovery rate).
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and primary amines in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine derivatives .
Scientific Research Applications
Medicinal Applications
4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine has shown potential in several areas of medicinal research:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression. For instance, analogs have been studied for their ability to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme linked to extracellular matrix remodeling associated with cancer metastasis. In vitro studies have demonstrated that these compounds can reduce cell proliferation in various cancer cell lines .
- Antiviral Properties : Some derivatives of thieno[3,2-d]pyrimidines have been investigated for their antiviral activity against viruses such as HIV and hepatitis C. These studies suggest that modifications in the thieno-pyrimidine structure can enhance antiviral efficacy .
Agricultural Applications
In agriculture, this compound is being explored as a potential herbicide or pesticide due to its ability to interfere with plant growth processes. Its application could lead to the development of novel agrochemicals aimed at improving crop yield while minimizing environmental impact.
Anticancer Research
One significant study involved administering a LOXL2 inhibitor similar to this compound in a cervical cancer model using nude mice. The results showed a marked reduction in tumor size and weight over a treatment period of three weeks when dosed at 10 mg/kg every two days .
Antiviral Efficacy
Another study focused on the antiviral properties of thieno[3,2-d]pyrimidines against hepatitis C virus (HCV). The compounds demonstrated significant inhibitory effects on viral replication in cell cultures, suggesting their potential as therapeutic agents for HCV infections .
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: Thieno[3,2-d] vs. Thieno[2,3-d] Derivatives
The fusion position of the thiophene ring significantly impacts electronic properties and biological interactions. For example:
- 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 108831-68-1): The sulfur atom in the thiophene ring is adjacent to the pyrimidine N1, altering electron distribution compared to the [3,2-d] isomer. This structural difference may influence binding affinity in enzyme inhibition studies .
- 2,4-Dichlorothieno[2,3-d]pyrimidine (CAS: 18740-39-1): The additional chlorine at position 2 increases electrophilicity, enhancing reactivity in Suzuki couplings or amination reactions .
Key Insight: Thieno[3,2-d] derivatives exhibit distinct electronic profiles compared to [2,3-d] isomers, affecting their utility in targeted drug design.
Substituent Effects on Reactivity and Bioactivity
Table 1: Comparison of Substituents and Key Properties
*Estimated based on alkyl chain length.
- Methyl vs.
- Chloro Position: The 4-chloro group is critical for nucleophilic displacement reactions. For example, 4-chloro-2,6-diaminopyrimidine (CAS: 13479-28-6) undergoes substitution with benzyl alcohols to yield diamino derivatives with antimalarial activity .
Biological Activity
4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thieno ring fused with a pyrimidine structure. The presence of chlorine and methyl groups influences its reactivity and biological interactions. The compound's molecular formula is C_8H_8ClN_3S.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds in the thienopyrimidine class have been shown to inhibit enzymes such as cytochrome P450, which are crucial in drug metabolism and synthesis pathways .
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects against a range of pathogens by disrupting their metabolic processes .
- Antitumor Effects : Research indicates that it may inhibit tumor growth by affecting cellular proliferation pathways .
Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on colorectal cancer cell lines (Caco-2 and HT-29). The results are summarized in the table below:
| Compound | Concentration (µM) | Caco-2 Cell Inhibition (%) | HT-29 Cell Inhibition (%) |
|---|---|---|---|
| This compound | 5 | 30 | 50 |
| 10 | 45 | 60 |
These findings suggest that the compound exhibits significant time-dependent inhibition of cell proliferation in both cell lines .
Antimicrobial Activity
In addition to anticancer properties, this compound has been tested against various microbial strains. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. Specific data on Minimum Inhibitory Concentrations (MICs) are presented below:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results indicate a broad-spectrum antimicrobial potential .
Case Study 1: Anticancer Research
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations over a period of 72 hours. The study concluded that the compound significantly reduced cell viability in HT-29 cells compared to control groups. The mechanism was hypothesized to involve apoptosis induction .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several thienopyrimidine derivatives against clinical isolates of pathogens. The study highlighted that derivatives including this compound exhibited superior activity compared to standard antibiotics .
Q & A
What are the standard synthetic routes for 4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A common approach involves reacting a thienopyrimidine precursor with chlorinating agents (e.g., POCl₃) under reflux conditions. For example, 4-chloro-2,6-dimethylfuro[3,2-d]pyrimidine analogs are prepared by treating hydroxyl precursors with POCl₃ in the presence of a base like DIPEA, achieving yields >70% . Characterization involves NMR, LCMS, and elemental analysis to confirm purity (>95%) and structural integrity .
How can researchers optimize synthetic routes to address metabolic instability in derivatives?
Metabolic instability, such as rapid hepatic clearance due to oxidation of the dimethylthieno core, can be mitigated via structural modifications. For instance, replacing the 5,6-dimethyl group with a fused unsaturated ring system (e.g., cyclopentane) reduces susceptibility to hydroxylation. Alternatively, introducing electron-withdrawing groups at the 4-position can stabilize the core against enzymatic degradation. Metabolite identification (MetID) studies in hepatic microsomes are critical to pinpoint degradation pathways .
What methodologies are used to assess the compound’s biological activity in multi-targeting drug design?
In silico molecular docking (e.g., using Discovery Studio with LibDock algorithms) evaluates binding affinity to targets like acetylcholinesterase (AChE) or amyloid-beta (Aβ) fibrils. In vitro assays include:
- Fe(II) chelation : Measure absorbance at 562 nm after incubating compounds with FeSO₄.
- Cholinesterase inhibition : Ellman’s method to quantify IC₅₀ values.
- Anti-aggregation assays : Thioflavin T fluorescence to monitor Aβ40/42 aggregation inhibition .
How are derivatives of this compound engineered for multi-targeting activity in neurodegenerative diseases?
Derivatives are designed by integrating pharmacophores targeting Aβ aggregation, cholinesterase inhibition, and metal chelation. For example, introducing a benzyl ether moiety enhances Aβ binding, while a tertiary amine improves cholinesterase inhibition. Compound 8e (IC₅₀ Aβ40 = 6.1 μM; AChE = 6.6 μM) exemplifies dual activity. Iron chelation (22–37% efficiency) is achieved via hydroxamate or catechol groups .
What advanced strategies address metabolic clearance in CNS-targeted derivatives?
To improve CNS penetration and reduce hepatic clearance, researchers replace labile groups like amides with ether linkers. For example, substituting the 5,6-dimethylthieno core with a quinoline-carboxamide scaffold enhances metabolic stability while maintaining CNS distribution (Kp >1). MetID-guided optimization focuses on blocking major oxidation sites identified in rat/human microsomes .
How can conflicting data in biological assays (e.g., varying IC₅₀ values) be resolved?
Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time). Standardize protocols by:
- Using identical protein batches (e.g., AChE from human erythrocytes).
- Validating Aβ aggregation assays with TEM to confirm fibril morphology.
- Replicating Fe chelation under inert atmospheres to prevent oxidation .
What structural modifications enhance antitumor or antimicrobial activity?
- Anticancer : Chlorine at position 4 improves DNA intercalation, while methyl groups at 2,6 enhance lipophilicity for membrane penetration.
- Antimicrobial : Adding a benzyloxy group at position 7 increases Gram-positive bacterial inhibition (MIC = 2–4 μg/mL). Compare analogs using SAR tables to identify critical substituents .
What analytical techniques validate the compound’s purity and structural identity?
- NMR : Confirm substitution patterns (e.g., δ 2.5 ppm for methyl groups).
- HRMS : Verify molecular formula (C₈H₇ClN₂S).
- HPLC : Ensure >98% purity using C18 columns (ACN/H₂O gradient). Cross-reference with CAS RN 175137-21-0 for physical properties (mp 124–125°C) .
How do reactivity and bioactivity differ between chloro- and bromo-substituted analogs?
Bromo-substituted derivatives (e.g., 4-bromo-2,6-dimethylthieno[3,2-d]pyrimidine) exhibit slower SNAr kinetics due to lower electronegativity but higher lipophilicity (logP +0.3), enhancing blood-brain barrier penetration. However, bromo analogs may show higher cytotoxicity (e.g., IC₅₀ = 1.2 μM vs. 2.8 μM for chloro in MCF-7 cells) .
What preclinical models evaluate the compound’s therapeutic potential in CNS disorders?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
